2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one
Description
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one is a brominated ketone featuring a norbornane-derived bicyclic framework (2-oxabicyclo[2.2.1]heptane) substituted with an ethyl group at the 1-position. Its molecular formula is C₁₀H₁₀BrFO₂ (MW: 229.09), as listed in commercial catalogs . The compound’s bicyclic structure confers rigidity and stereochemical complexity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and materials research.
Properties
Molecular Formula |
C10H15BrO2 |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-1-(1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-2-10-4-3-9(6-10,7-13-10)8(12)5-11/h2-7H2,1H3 |
InChI Key |
NONDQJFKPAZDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1)(CO2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Positional Isomers in Bicyclic Systems
- 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-one (PubChem): This positional isomer swaps the oxygen atom to the 7-position in the bicyclo[2.2.1]heptane system.
Expanded Bicyclic Frameworks
- 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone (CAS: 2648410-64-2): With a bicyclo[2.2.2]octane core, this analogue has a larger, more rigid structure (MW: 247.13). The additional methyl group at the 4-position enhances steric hindrance, which could slow reaction kinetics in nucleophilic substitutions compared to the target compound .
- 2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one : Marketed at premium prices (e.g., ~₩4.3M/g), this compound’s higher cost reflects synthetic challenges associated with the bicyclo[2.2.2] system and methyl substitution .
Aromatic Substitutions
- 2-Bromo-1-(4-methoxyphenyl)ethan-1-one: A simpler aryl-substituted analogue (MW: 229.09) with a methoxy group para to the ketone. The aromatic ring enhances conjugation, stabilizing the enolate intermediate in alkylation reactions. Its single-crystal X-ray data (R factor: 0.054) confirms planar geometry around the ketone .
Physicochemical Properties
- NMR Trends: For bicyclic bromoethanones, the CH₂Br proton resonates at δ ~4.3–4.8, as seen in 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (δ 4.37) . The target compound’s bicyclic environment may shift this signal further upfield due to ring current effects.
Biological Activity
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one, with the CAS number 2763750-95-2, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one is , with a molecular weight of approximately 251 Da. The compound exhibits a logP value of 1.67, indicating moderate lipophilicity which may influence its biological activity and absorption characteristics .
Antagonistic Activity
Research has indicated that compounds structurally related to 2-bromo derivatives exhibit thromboxane A2 (TxA2) antagonistic activity, which is crucial for cardiovascular health. For instance, a series of oxabicyclo[2.2.1]heptane derivatives were evaluated for their ability to inhibit TxA2 in vitro and showed promising results in terms of potency and selectivity . Although specific data on 2-bromo derivatives is limited, the structural similarities suggest potential for similar activities.
Pharmacological Studies
In vivo studies have demonstrated that similar bicyclic compounds can provide protection against thromboxane-induced platelet aggregation and associated cardiovascular events. The compound BMS-180,291, an oxazole derivative related to oxabicyclo compounds, was shown to inhibit arachidonic acid-induced aggregation effectively, with IC50 values in the low nanomolar range . This indicates that 2-bromo derivatives may also exhibit significant activity in this regard.
Study on Related Compounds
A study involving interphenylene oxabicyclo compounds highlighted the importance of structural modifications on biological activity. Compounds with specific carboxyl side chains demonstrated enhanced TxA2 antagonistic potency, suggesting that similar modifications could be explored for 2-bromo derivatives to optimize their pharmacological profiles .
Safety and Efficacy
While detailed toxicity studies specifically for 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one are scarce, related compounds have undergone extensive safety evaluations. For example, BMS-180,291 was found to be devoid of direct agonistic activity while showing extended protective effects in animal models . This highlights the potential safety profile of similar compounds.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2763750-95-2 |
| Molecular Formula | C9H12BrO2 |
| Molecular Weight | 251 Da |
| LogP | 1.67 |
| Antagonistic Activity | Potential TxA2 antagonist |
| In Vivo Efficacy | Protective against platelet aggregation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
